molecular formula C15H19NO3 B1454637 1-Acetamido-4-phenylcyclohexane-1-carboxylic acid CAS No. 1497094-85-5

1-Acetamido-4-phenylcyclohexane-1-carboxylic acid

Cat. No.: B1454637
CAS No.: 1497094-85-5
M. Wt: 261.32 g/mol
InChI Key: ZHYMQYINMDLGGD-UHFFFAOYSA-N
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Description

1-Acetamido-4-phenylcyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring an acetamido group at position 1 and a phenyl substituent at position 4. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol . The phenyl group introduces steric bulk and aromaticity, distinguishing it from analogs with smaller substituents (e.g., methyl or dimethyl groups). This compound is commercially available through multiple suppliers, reflecting its utility in pharmaceutical and biochemical research as a peptidomimetic or synthetic intermediate .

Properties

IUPAC Name

1-acetamido-4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-15(14(18)19)9-7-13(8-10-15)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYMQYINMDLGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC(CC1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Acetamido-4-phenylcyclohexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and neuroprotective applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structural formula of this compound includes an acetamido group, which enhances its solubility and bioavailability. The compound's unique arrangement of functional groups significantly influences its reactivity and biological activity compared to related compounds.

Compound NameStructureUnique Features
This compoundStructureContains an acetamido group enhancing solubility
4-Phenylcyclohexanecarboxylic acidStructureLacks acetamido group
Boc-cis-1-amino-4-phenylcyclohexane carboxylic acidStructureTert-butoxycarbonyl protection for amino groups

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of 4-phenylcyclohexanecarboxylic acid, which includes this compound, exhibit significant anti-inflammatory and analgesic effects. In particular, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of signaling pathways related to cell survival.

Cancer Cell Line Inhibition

Notably, some derivatives have demonstrated the ability to inhibit specific cancer cell lines. For example, research indicates that certain modifications to the cyclohexane ring can enhance the compound's efficacy against tumor growth by inducing apoptosis in cancer cells . This suggests potential applications in oncology, particularly as a part of combination therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound shows selective agonist activity towards melanocortin receptors, particularly hMC4R, which is implicated in energy homeostasis and appetite regulation. This selectivity may contribute to its therapeutic potential in metabolic disorders .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators.
  • Cell Signaling Modulation : The compound may modulate key signaling pathways associated with cell survival and apoptosis, further supporting its neuroprotective effects .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Study on Inflammation : A study demonstrated that treatment with the compound significantly reduced edema in a carrageenan-induced paw edema model in rats, indicating its anti-inflammatory potential.
  • Neuroprotection Study : Another study assessed the neuroprotective effects using a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. Results showed a marked increase in cell viability with compound treatment compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Hydrophobicity (LogP)* Suppliers
1-Acetamido-4-phenylcyclohexane-1-carboxylic acid Phenyl C₁₅H₁₉NO₃ 261.32 ~2.1 (estimated) 5
1-Acetamido-4-methylcyclohexane-1-carboxylic acid Methyl C₁₀H₁₇NO₃ 199.25 ~0.8 5
1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid Dimethyl C₁₁H₁₉NO₃ 213.27 ~1.2 1
1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride Phenyl (unprotected amine) C₁₃H₁₆ClNO₂ 261.73 ~1.0 Discontinued

Notes:

  • Hydrophobicity : The phenyl group significantly increases LogP compared to methyl or dimethyl analogs, enhancing lipid solubility .
  • Conformational Stability : The phenyl substituent enforces a chair conformation with the phenyl group equatorial to minimize steric strain, as observed in cyclohexane derivatives with bulky groups . Methyl analogs exhibit greater conformational flexibility .
  • Acid-Base Properties: The carboxylic acid group (pKa ~2–3) and acetamido group (non-basic) differ from amino-substituted analogs (e.g., 1-amino-4-phenylcyclohexane-1-carboxylic acid), which have a basic amine (pKa ~9–10) .

Preparation Methods

Details specific to this compound emphasize the importance of maintaining the acetamido group intact during phenyl introduction to avoid side reactions.

Reaction Conditions and Catalysts

  • The Diels–Alder reaction is typically conducted under thermal conditions, often between 80–120 °C, to promote cycloaddition.
  • Catalysts such as Lewis acids may be employed to enhance reaction rates and selectivity.
  • Reduction steps often use mild reducing agents like sodium borohydride or catalytic hydrogenation to avoid over-reduction.
  • Hydrolysis and acetylation steps are carried out under controlled pH and temperature to preserve the integrity of functional groups.

Comparative Data Table of Synthetic Steps

Step Reagents/Conditions Purpose Notes
Diels–Alder Cycloaddition Danishefsky’s diene + methyl 2-acetamidoacrylate, heat (80–120 °C) Formation of cyclohexane enone intermediate Stereochemistry controlled, key intermediate
Phenyl Introduction Electrophilic aromatic substitution or cross-coupling Introduce phenyl group at C-4 Requires protection of amino group
Reduction NaBH4 or catalytic hydrogenation Reduce enone to alcohol or alkane Mild conditions to prevent side reactions
Acetylation Acetic anhydride or acetyl chloride Install acetamido group Ensures amino group protection
Hydrolysis Acidic or basic hydrolysis Convert esters to carboxylic acid Controlled to avoid degradation
Purification Crystallization or chromatography Isolate pure product Confirmed by spectroscopic analysis

Research Findings and Optimization

  • The stereochemical purity of the final product is crucial for its biological activity, necessitating rigorous control during cycloaddition and subsequent steps.
  • Modifications in the Diels–Alder reaction conditions (temperature, solvent, catalyst) directly impact yield and selectivity.
  • Protecting group strategies are vital to prevent side reactions during phenyl group introduction and acetylation.
  • Crystallization from ethanol or other solvents is effective for purifying the final compound, yielding high-purity crystalline material suitable for further applications.

Related Synthetic Methods and Analogues

While direct detailed protocols for this compound are limited, analogous compounds such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids have been synthesized using similar strategies, providing a foundation for this compound’s preparation. Additionally, the importance of rigid phenyl-containing templates in peptide agonists has been demonstrated, underscoring the synthetic relevance of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetamido-4-phenylcyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis of cyclohexane-based carboxamides typically involves coupling reactions between substituted cyclohexane carboxylic acids and amines. For example, chloroacetyl chloride can react with amino-substituted intermediates in chloroform to form carboxamides . Key variables include solvent polarity (e.g., chloroform vs. DMF), temperature (room temp vs. reflux), and stoichiometry, which affect regioselectivity and stereochemistry. NMR and HPLC-MS are critical for verifying stereochemical purity .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substituent positions (e.g., phenyl and acetamido groups) via 1^1H and 13^13C chemical shifts, especially for cyclohexane ring conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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